molecular formula C12H11NO2 B162912 Supercinnamaldehyde CAS No. 70351-51-8

Supercinnamaldehyde

Cat. No. B162912
CAS RN: 70351-51-8
M. Wt: 201.22 g/mol
InChI Key: CZKBLHCEDVWPRN-YFHOEESVSA-N
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Description

Supercinnamaldehyde is a compound that may be used in transient receptor potential ankyrin 1 (TRPA 1)-mediated cell signaling studies . .


Molecular Structure Analysis

The molecular formula of Supercinnamaldehyde is C12H11NO2 . It is a solid compound .


Chemical Reactions Analysis

Supercinnamaldehyde is a potent activator of the transient receptor potential ankyrin 1 (TRPA1) channel . It activates TRPA1 ion channels through covalent modification of cysteines .


Physical And Chemical Properties Analysis

Supercinnamaldehyde is a solid compound . It is soluble in DMSO . The molecular weight of Supercinnamaldehyde is 201.22 .

Scientific Research Applications

Chemopreventive and Anti-inflammatory Properties

Supercinnamaldehydes have been identified as having potential in cancer prevention due to their ability to induce phase 2 enzymes via the Keap1/Nrf2/ARE pathway, which is a recognized strategy for cancer chemoprevention. Additionally, they exhibit anti-inflammatory properties, making them candidates for addressing chronic inflammation associated with cancer pathogenesis. The compounds were found to inhibit nitric oxide production and suppress NFκB signaling, suggesting their efficacy in cancer prevention (Nagle, Lim, Jones, Wells, & Chew, 2012).

Inhibitory Effects on Farnesyl-protein Transferase

2'-Hydroxycinnamaldehyde, a variant of supercinnamaldehyde, shows inhibitory effects on farnesyl-protein transferase, an enzyme that plays a role in cell signaling and cancer development. This compound was isolated from Cinnamomum cassia and has potential for further exploration in cancer research (Kwon, Cho, Lee, Nam, Bok, Chun, Kim, & Lee, 1996).

Applications in Product Manufacturing

α-Methylcinnamaldehyde, a type of supercinnamaldehyde, is used in various products such as cosmetics, flavors, perfumes, and as an intermediate in drug synthesis. Its synthesis was studied via Claisen-Schmidt condensation, showing its industrial and commercial relevance (Wagh & Yadav, 2018).

In Cancer Research

Supercinnamaldehydes have shown strong in vitro inhibition of various human cancer cells and in vivo inhibition of tumor growth in studies, without significant body weight loss in animal models. This highlights their potential as therapeutic agents in cancer treatment (Lee, Hong, Han, Park, Kim, Kwon, & Kim, 1999).

Tyrosinase Inhibition

Alpha-substituted derivatives of cinnamaldehyde, which include some forms of supercinnamaldehydes, have been studied for their inhibitory effects on tyrosinase, an enzyme involved in melanin formation. This research is significant for applications in skin care and treating hyperpigmentation disorders (Cui, Liang, Hu, Shi, Cai, Gao, & Chen, 2015).

Biomedical Applications

Research on superparamagnetic iron oxide nanoparticles, including coatings with cinnamaldehyde derivatives, is relevant in various biomedical applications such as magnetic resonance imaging, drug delivery, and hyperthermia treatment (Gupta & Gupta, 2005).

Safety And Hazards

Supercinnamaldehyde can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Cinnamaldehyde, a natural product that can be extracted from a variety of plants of the genus Cinnamomum, exhibits excellent biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties . It is expected that more interesting cinnamaldehyde-contained polymers, such as cinnamaldehyde-contained poly(amino acid)s derivatives, will be designed for biomedical applications in the future .

Relevant Papers The relevant papers retrieved indicate that Supercinnamaldehyde is an analog of cinnamaldehyde . It has been studied for its potential in biomedical applications, particularly in the treatment of cancer . The compound has been found to be cytotoxic towards human HCT 116 colorectal and MCF-7 breast carcinoma cells .

properties

IUPAC Name

(3Z)-1-methyl-3-(2-oxopropylidene)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKBLHCEDVWPRN-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1C2=CC=CC=C2N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C\1/C2=CC=CC=C2N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(2-oxopropylidene)indolin-2-one

CAS RN

70351-51-8
Record name Supercinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Sunesen, RB Jacobsen - Transient receptor potential channels, 2011 - Springer
… activated by supercinnamaldehyde and … 30 μM supercinnamaldehyde and blocked by Ruthenium Red. (d) Multi-hole recordings of TRPA1 currents activated with supercinnamaldehyde …
Number of citations: 6 link.springer.com
AA NAGLE - 2013 - core.ac.uk
… Geoffery Wells for the synthesis and supply of cinnamaldehyde and supercinnamaldehyde … Chemopreventive properties of a series of novel supercinnamaldehyde analogs were also …
Number of citations: 2 core.ac.uk
AA Nagle, SA Reddy, H Bertrand, H Tajima… - …, 2014 - Wiley Online Library
… were synthesized by dehydrating B1–B18 under acidic conditions by using hydrochloric acid and either acetic acid or ethanol as the solvent to give the ‘supercinnamaldehyde’ …
KK Kaminska, HC Bertrand, H Tajima, WC Stafford… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… as supercinnamaldehyde (SCA) compounds in reference to the parent compound 1 [1-methyl-3(2-oxopropylidene)indolin-2-one] that is commercially known as supercinnamaldehyde. …
Number of citations: 23 www.ncbi.nlm.nih.gov
S Ma, K He, S Wei, P Wang, Y Yang, DH Wang - Hypertension, 2017 - Am Heart Assoc
It has been shown that monocyte activation and infiltration occur during the development of hypertensive kidney disease, a condition newly recognized as an inflammatory disorder. …
Number of citations: 0 www.ahajournals.org
MPM van den Berg, S Nijboer-Brinksma, IST Bos… - Respiratory …, 2021 - Springer
… BI01305834 was applied 30 min prior to stimulation in DMSO (final concentration 0.1%) and cells stimulated with 5 µM supercinnamaldehyde. Calcium flux was measured as …
Number of citations: 6 link.springer.com
HJM Gijsen, D Berthelot, M Zaja, B Brône… - Journal of medicinal …, 2010 - ACS Publications
The TRPA1 channel can be considered as a key biological sensor to irritant chemicals. In this paper, the discovery of 11H-dibenz[b,e]azepines (morphanthridines) and dibenz[b,f][1,4]…
Number of citations: 91 pubs.acs.org
S Bang, SW Hwang - Journal of General Physiology, 2009 - rupress.org
Understanding the mechanism of peripheral pain sensation has progressed remarkably in recent years, in part thanks to the discovery of transient receptor potential (TRP) ion channels …
Number of citations: 59 rupress.org
MPM van den Berg, S Nijboer-Brinksma… - … Targets for the …, 2020 - research.rug.nl
We hypothesized that TRPA1 channels contribute to airway hyperresponsiveness (AHR) and inflammation in asthma. We evaluated the efficacy of the novel TRPA1 antagonist …
Number of citations: 2 research.rug.nl
H Soni, R Kumar, P Kanthakumar… - FASEB journal: official …, 2021 - ncbi.nlm.nih.gov
Glomerular mesangial cell (GMC)-derived pleiotropic cytokine, interleukin-1 (IL-1), contributes to hypercellularity in human and experimental proliferative glomerulonephritis. IL-1 …
Number of citations: 10 www.ncbi.nlm.nih.gov

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